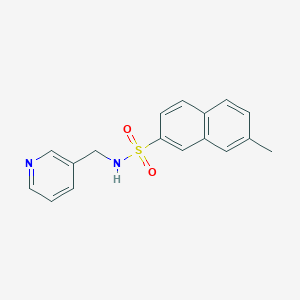
7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide, also known as JNJ-26481585, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to have anti-cancer and anti-inflammatory properties.
Wirkmechanismus
7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide exerts its therapeutic effects by inhibiting HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation is a key regulator of gene expression, and HDAC inhibitors like 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide increase histone acetylation, leading to changes in gene expression. 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide also inhibits the deacetylation of non-histone proteins, such as transcription factors, leading to further changes in gene expression.
Biochemical and Physiological Effects:
7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide induces cell cycle arrest and apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. In neurodegenerative disorders, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide reduces inflammation and oxidative stress by inhibiting the expression of pro-inflammatory genes and increasing the expression of anti-inflammatory genes. In inflammatory diseases, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the expression of inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide is its specificity for HDAC enzymes, which reduces the risk of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, making it a potential therapeutic agent for neurodegenerative disorders. However, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential to induce cytotoxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide. Finally, further studies are needed to understand the long-term effects of 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide on gene expression and epigenetic regulation.
In conclusion, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It exerts its effects by inhibiting HDAC enzymes, leading to changes in gene expression and biochemical and physiological effects. Although it has some limitations for lab experiments, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has several advantages, including its specificity for HDAC enzymes and its ability to penetrate the blood-brain barrier. Future research on 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide will likely focus on its potential therapeutic applications in other diseases and the development of more potent and selective HDAC inhibitors.
Synthesemethoden
The synthesis of 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide involves a multi-step process that includes the reaction of 2-naphthalenesulfonyl chloride with 3-pyridinemethanol, followed by the reaction of the resulting intermediate with 7-methyl-1,2,3,4-tetrahydroisoquinoline. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. In neurodegenerative disorders, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. In inflammatory diseases, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
7-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-13-4-5-15-6-7-17(10-16(15)9-13)22(20,21)19-12-14-3-2-8-18-11-14/h2-11,19H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRJRAWZXAEIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5808036.png)
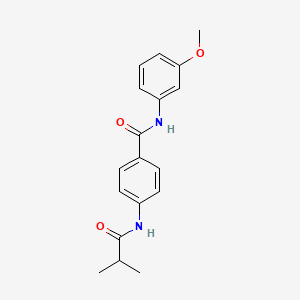
![4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline](/img/structure/B5808050.png)
![2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5808062.png)
![4-{[4-(2,4-dichlorophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5808065.png)
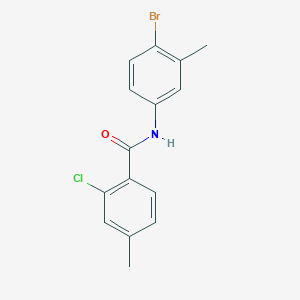
![4-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B5808081.png)
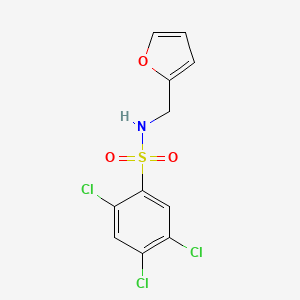
![N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5808099.png)
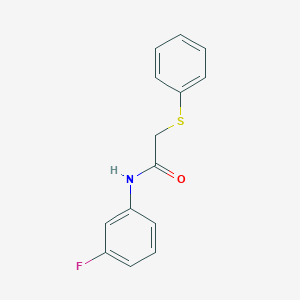
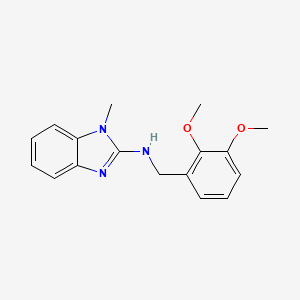
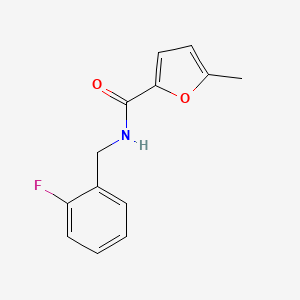
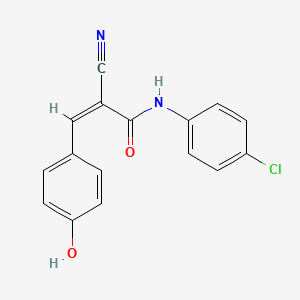
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5808147.png)